Methyl 3-(4-chloro-2-(trifluoromethyl)phenyl)propanoate
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Overview
Description
Methyl 3-(4-chloro-2-(trifluoromethyl)phenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a trifluoromethyl group, a chloro substituent, and a propanoate ester group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-chloro-2-(trifluoromethyl)phenyl)propanoate typically involves the esterification of 3-(4-chloro-2-(trifluoromethyl)phenyl)propanoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-chloro-2-(trifluoromethyl)phenyl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted phenylpropanoates with various functional groups replacing the chloro substituent.
Oxidation Reactions: The major product is 3-(4-chloro-2-(trifluoromethyl)phenyl)propanoic acid.
Reduction Reactions: The major product is 3-(4-chloro-2-(trifluoromethyl)phenyl)propanol.
Scientific Research Applications
Methyl 3-(4-chloro-2-(trifluoromethyl)phenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Methyl 3-(4-chloro-2-(trifluoromethyl)phenyl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-chloro-2-(trifluoromethyl)phenyl)propanoate: Similar compounds include other esters with trifluoromethyl and chloro substituents, such as Methyl 3-(4-chloro-3-(trifluoromethyl)phenyl)propanoate and Methyl 3-(4-chloro-2-(trifluoromethyl)phenyl)butanoate.
Uniqueness
Trifluoromethyl Group: The presence of the trifluoromethyl group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds.
Chloro Substituent: The chloro substituent can influence the compound’s reactivity and interactions with biological targets, providing a basis for its unique applications in various fields.
Properties
Molecular Formula |
C11H10ClF3O2 |
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Molecular Weight |
266.64 g/mol |
IUPAC Name |
methyl 3-[4-chloro-2-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C11H10ClF3O2/c1-17-10(16)5-3-7-2-4-8(12)6-9(7)11(13,14)15/h2,4,6H,3,5H2,1H3 |
InChI Key |
YVMDZGNUXHZQNE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=C(C=C(C=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
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